molecular formula C21H18ClNO5 B11158070 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide

2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11158070
M. Wt: 399.8 g/mol
InChI Key: NNIGYLBJEIQDDI-UHFFFAOYSA-N
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Description

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a chlorinated chromenone moiety linked to a methoxyphenyl acetamide group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromenone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.

    Chlorination: Introduction of the chlorine atom at the 8th position of the chromenone ring, usually achieved through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Methoxyphenyl Acetamide: The final step involves coupling the chlorinated chromenone with methoxyphenyl acetamide under conditions that promote nucleophilic substitution, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be further oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl acetamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy-acetic acid
  • 6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yloxy-acetic acid
  • 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yloxy-acetic acid

Uniqueness

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to the presence of both the chlorinated chromenone and methoxyphenyl acetamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H18ClNO5

Molecular Weight

399.8 g/mol

IUPAC Name

2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C21H18ClNO5/c1-26-13-5-2-4-12(8-13)23-20(24)11-27-19-10-18-16(9-17(19)22)14-6-3-7-15(14)21(25)28-18/h2,4-5,8-10H,3,6-7,11H2,1H3,(H,23,24)

InChI Key

NNIGYLBJEIQDDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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